N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its complex structure, which includes a naphthyridine core, a chloro-substituted phenyl group, and a carboxamide functional group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
A similar compound, (3s)-n-(3-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, targets the enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Biochemical Pathways
Given its potential target in mycobacterium tuberculosis, it might be involved in the fatty acid biosynthesis pathway .
Result of Action
Based on its potential target, it might inhibit the growth of mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as cyclooxygenases (COX) and phosphotransferases . These interactions are crucial for understanding the compound’s potential therapeutic effects and its role in modulating biochemical processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of 5-HT3 receptors, which play a role in neurotransmission and mood regulation . Additionally, the compound can modulate the expression of genes involved in inflammatory responses and cellular stress pathways, thereby impacting cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as cyclooxygenases, by binding to their active sites and preventing substrate-enzyme interactions . This inhibition leads to a decrease in the production of pro-inflammatory mediators, which can have therapeutic implications for inflammatory diseases. Additionally, the compound’s interaction with 5-HT3 receptors suggests a potential role in modulating neurotransmission and mood disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its inhibitory effects on target enzymes and receptors, suggesting its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and modulating neurotransmission . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s inhibition of cyclooxygenases and phosphotransferases affects the production of key metabolites, such as prostaglandins and phosphorylated intermediates, which play essential roles in cellular signaling and homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to sites such as the endoplasmic reticulum, mitochondria, or nucleus can influence its interactions with target biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group can be introduced via nucleophilic aromatic substitution reactions using 3-chloro-2-methylphenyl derivatives.
Formation of the Carboxamide Group: The carboxamide functional group is typically introduced through amidation reactions involving carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized naphthyridine derivatives, while substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: This compound shares structural similarities but differs in the substitution pattern on the phenyl ring.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another similar compound with a thiazole ring instead of a naphthyridine core.
Uniqueness
N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthyridine core and carboxamide functional group contribute to its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-13(18)6-3-7-14(10)20-16(22)12-9-11-5-4-8-19-15(11)21(2)17(12)23/h3-9H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCNLFHKYQOLOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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